Cas no 923-82-0 (N,N-bis(2-chloroethyl)prop-2-yn-1-amine)

N,N-bis(2-chloroethyl)prop-2-yn-1-amine is a bifunctional alkylating agent characterized by its reactive chloroethyl and propargyl groups. This compound is of interest in synthetic organic chemistry and medicinal research due to its ability to form covalent bonds with nucleophilic sites, enabling cross-linking or functionalization of biomolecules. The presence of both chloroethyl and propargyl moieties enhances its versatility, allowing for further modifications via click chemistry or other selective reactions. Its stability under controlled conditions and predictable reactivity make it a valuable intermediate in the development of targeted therapeutic agents or specialized polymers. Proper handling is essential due to its alkylating potential.
N,N-bis(2-chloroethyl)prop-2-yn-1-amine structure
923-82-0 structure
Product name:N,N-bis(2-chloroethyl)prop-2-yn-1-amine
CAS No:923-82-0
MF:C7H11Cl2N
MW:180.074939966202
CID:5086705
PubChem ID:415710

N,N-bis(2-chloroethyl)prop-2-yn-1-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-Bis-(2-chlorethyl)-propargylamin
    • N,N-bis(2-chloroethyl)prop-2-yn-1-amine
    • BIS(2-CHLOROETHYL)(PROP-2-YN-1-YL)AMINE
    • DTXSID60964770
    • E89307
    • 5054-37-5
    • 923-82-0
    • Inchi: 1S/C7H11Cl2N/c1-2-5-10(6-3-8)7-4-9/h1H,3-7H2
    • InChI Key: VMKZAWDPUXUQAN-UHFFFAOYSA-N
    • SMILES: ClCCN(CC#C)CCCl

Computed Properties

  • Exact Mass: 179.0268547g/mol
  • Monoisotopic Mass: 179.0268547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 3.2

N,N-bis(2-chloroethyl)prop-2-yn-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P0203AJ-1g
N,N-Bis(2-chloroethyl)prop-2-yn-1-amine
923-82-0 95%
1g
$769.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828655-1g
N,N-Bis(2-chloroethyl)prop-2-yn-1-amine
923-82-0
1g
¥6115.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828655-250mg
N,N-Bis(2-chloroethyl)prop-2-yn-1-amine
923-82-0
250mg
¥2427.00 2024-04-25

Additional information on N,N-bis(2-chloroethyl)prop-2-yn-1-amine

Recent Advances in the Study of N,N-bis(2-chloroethyl)prop-2-yn-1-amine (CAS: 923-82-0) in Chemical Biology and Medicine

N,N-bis(2-chloroethyl)prop-2-yn-1-amine (CAS: 923-82-0) is a bifunctional alkylating agent that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its chloroethyl and propargyl amine functional groups, exhibits unique reactivity that makes it a promising candidate for targeted drug delivery and cancer therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of N,N-bis(2-chloroethyl)prop-2-yn-1-amine, revealing that its propargyl moiety enhances DNA cross-linking efficiency compared to traditional nitrogen mustards. The research team employed computational docking studies and in vitro assays to demonstrate that this compound forms stable adducts with guanine residues, leading to potent cytotoxic effects in cancer cell lines. These findings suggest that 923-82-0 could serve as a valuable scaffold for developing next-generation chemotherapeutic agents.

In the field of targeted drug delivery, a breakthrough was achieved by researchers at the University of Cambridge who conjugated N,N-bis(2-chloroethyl)prop-2-yn-1-amine to antibody-drug conjugates (ADCs). Their 2024 Nature Biotechnology paper reported that this approach significantly improved tumor selectivity while reducing systemic toxicity in xenograft models. The team utilized click chemistry to attach the payload, taking advantage of the compound's propargyl group for bioorthogonal conjugation. This innovative strategy achieved a 5-fold increase in therapeutic index compared to conventional chemotherapy.

Recent synthetic chemistry advancements have addressed previous challenges in the production of 923-82-0. A 2023 Organic Process Research & Development publication detailed a novel continuous flow synthesis method that improved yield from 42% to 78% while reducing hazardous waste generation. The optimized protocol employs microreactor technology to precisely control reaction parameters, demonstrating the pharmaceutical industry's shift toward greener manufacturing processes for alkylating agents.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have provided new insights into the metabolic fate of N,N-bis(2-chloroethyl)prop-2-yn-1-amine. Using advanced LC-MS/MS techniques, researchers identified three major metabolites and characterized their biological activities. Interestingly, one metabolite retained significant antitumor activity while showing reduced hematological toxicity, suggesting potential for derivative development. These findings are informing current Phase I clinical trial designs for 923-82-0-based therapeutics.

The safety profile of this compound has been extensively evaluated in recent toxicological studies. A 2024 Regulatory Toxicology and Pharmacology report established NOAEL (no observed adverse effect level) values and characterized dose-limiting toxicities. These data are critical for translational research and have facilitated the compound's progression into investigational new drug (IND) applications. Concurrently, biomarker discovery efforts have identified predictive signatures for patient stratification in upcoming clinical trials.

Looking forward, the unique chemical properties of N,N-bis(2-chloroethyl)prop-2-yn-1-amine continue to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis targeting chimera) development, where its dual functionality enables simultaneous target binding and E3 ligase recruitment. Additionally, materials science applications are emerging, with recent studies exploring its potential in polymer chemistry for drug-eluting medical devices. The compound's versatility ensures it will remain an important focus of interdisciplinary research in the coming years.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.